molecular formula C5H2Cl2N2O2 B1322621 3,5-Dichloropyrazine-2-carboxylic acid CAS No. 312736-49-5

3,5-Dichloropyrazine-2-carboxylic acid

Cat. No. B1322621
Key on ui cas rn: 312736-49-5
M. Wt: 192.98 g/mol
InChI Key: QRFOSHOPPFYNAH-UHFFFAOYSA-N
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Patent
US06656935B2

Procedure details

To a solution of diisopropylamine (0.78 g) in tetrahydrofuran (40 ml) is added dropwise a 1.6M solution of n-butyl lithium in hexane (4.82 ml) in a dry ice-acetone bath over a period of 3 minutes. The mixture is stirred in the same bath for 30 minutes. To the mixture is added dropwise a solution of 2,6-dichloropyrazine (0.50 g) in tetrahydrofuran (5 ml) at the same temperature over a period of 15 minutes, and the mixture is stirred for one hour. The reaction mixture is poured into dry ice, and the mixture is stirred at room temperature for one hour. The reaction mixture is diluted with a 10% aqueous hydrochloric acid solution in order to adjust the pH value thereof to about 2, and then extracted with ethyl acetate. The combined organic layers are extracted with a saturated aqueous sodium hydrogen carbonate solution, and the aqueous extract is washed with ethyl acetate, acidified with a 10% aqueous hydrochloric acid, and extracted with ethyl acetate. The combined organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is triturated with a mixture of chloroform and hexane (1:1) to give 2-carboxy-3,5-dichloropyrazine (234 mg) as a slightly brown crystalline powder, m.p. 139-141° C., MS (m/z): 191 (M−H)−.
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.82 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[N:18][CH:17]=[C:16]([Cl:20])[N:15]=1.[C:21](=[O:23])=[O:22]>O1CCCC1.CCCCCC.Cl>[C:21]([C:17]1[C:16]([Cl:20])=[N:15][C:14]([Cl:13])=[CH:19][N:18]=1)([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4.82 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred in the same bath for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
to about 2, and then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers are extracted with a saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
WASH
Type
WASH
Details
is washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated with a mixture of chloroform and hexane (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)C1=NC=C(N=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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